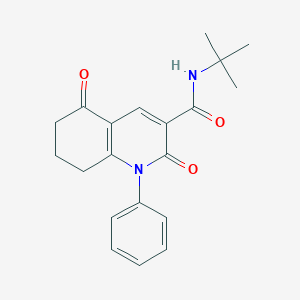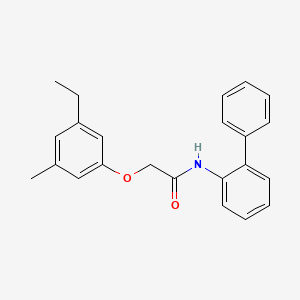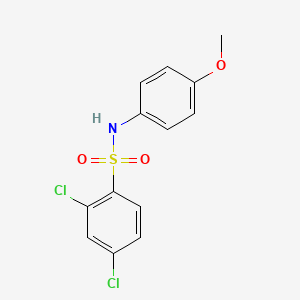![molecular formula C21H26N2O2 B5749253 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. DMPP has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is not fully understood. However, it is believed that 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to enhance the activity of GABAergic neurotransmission, which is responsible for inhibiting neuronal activity.
Biochemical and Physiological Effects
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine can increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Furthermore, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative stress.
实验室实验的优点和局限性
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is also stable and has a long shelf life. However, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine also has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research and development of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine. One potential direction is to investigate the use of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another direction is to explore the use of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine in the treatment of drug addiction and withdrawal. Furthermore, the development of new methods for improving the solubility and bioavailability of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine could enhance its therapeutic potential.
Conclusion
In conclusion, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is a promising compound with significant potential for drug development. Its pharmacological properties and mechanism of action make it a promising candidate for the treatment of various neurological and psychiatric disorders. Future research should focus on exploring the full therapeutic potential of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine and developing new methods for improving its solubility and bioavailability.
合成方法
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine can be synthesized through various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with p-anisoyl chloride in the presence of a base catalyst. Another method involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The yield of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine obtained through these methods is typically high, making them suitable for large-scale production.
科学研究应用
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been found to exhibit various pharmacological properties, making it a promising candidate for drug development. Studies have shown that 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has anxiolytic, antidepressant, and antinociceptive effects. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to be effective in treating neuropathic pain, Parkinson's disease, and schizophrenia. Furthermore, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to have potential as an anti-inflammatory agent.
属性
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-4-6-20(17(16)2)22-11-13-23(14-12-22)21(24)15-18-7-9-19(25-3)10-8-18/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBGGDXITUGKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5749190.png)
![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)
![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)
![1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5749211.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)

![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)

![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749289.png)